
Elaeocarpine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elaeocarpine is an indolizidine alkaloid found in various species of the Elaeocarpus genus. This compound is known for its unique tetracyclic ring system, which includes a phenyl ring and an indolizidine ring fused by a tetrahydropyran-4-one framework . This compound has been studied for its potential pharmacological activities, including its interaction with the human delta-opioid receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Elaeocarpine can be synthesized through a modular and divergent approach. This method involves the rapid construction of the tetrahydrobenzopyran-4-one framework via an aldol/dehydration/oxa-Michael process . A key step in the synthesis is the NbCl5-mediated intramolecular Mannich reaction, which helps build the C ring and secure both stereoisomers present in natural products . The final diversification is achieved through the intermediacy of thioamide, with the side chain installed by an Eschenmoser sulfide contraction/reduction sequence .
Industrial Production Methods: The use of commercially available materials and efficient reaction conditions makes this approach suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Elaeocarpine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as isothis compound and oxothis compound .
Applications De Recherche Scientifique
Mécanisme D'action
Elaeocarpine exerts its effects primarily through its interaction with the human delta-opioid receptor. This interaction is of great interest in analgesic drug discovery due to its potential to provide pain relief with minimized side effects . The compound’s binding to the receptor modulates the receptor’s activity, leading to various downstream effects that contribute to its pharmacological properties .
Comparaison Avec Des Composés Similaires
Elaeocarpine is part of a family of indolizidine alkaloids found in the Elaeocarpus genus. Similar compounds include:
Isothis compound: A stereoisomer of this compound with similar pharmacological properties.
Oxothis compound: An oxidized derivative of this compound.
Elaeocarfoline A and B: Recently isolated alkaloids with a similar tetracyclic ring system.
This compound’s uniqueness lies in its specific interaction with the delta-opioid receptor and its potential for developing new analgesics with fewer side effects .
Propriétés
Numéro CAS |
30891-89-5 |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
11-methyl-1,2,3,5,6,6a,12a,12b-octahydrochromeno[2,3-g]indolizin-12-one |
InChI |
InChI=1S/C16H19NO2/c1-10-4-2-6-12-14(10)16(18)15-11-5-3-8-17(11)9-7-13(15)19-12/h2,4,6,11,13,15H,3,5,7-9H2,1H3 |
Clé InChI |
DXTYYNIKCKARPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)OC3CCN4CCCC4C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


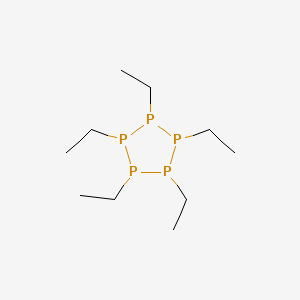
![N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide](/img/structure/B14167786.png)
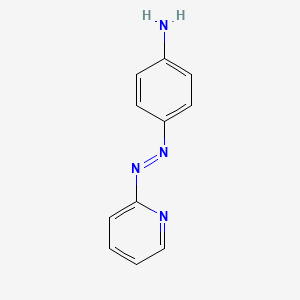
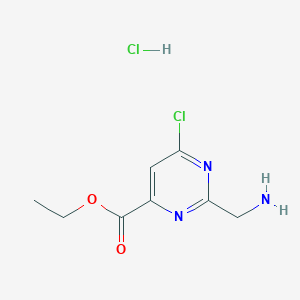
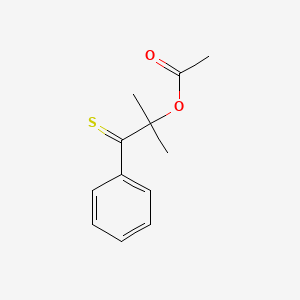
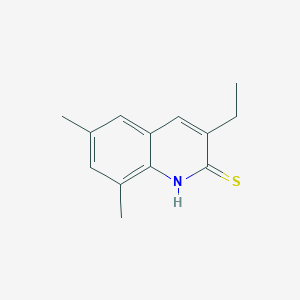
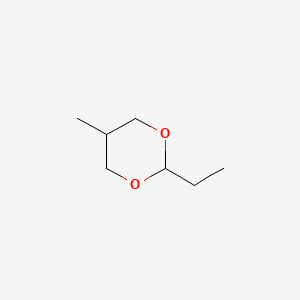

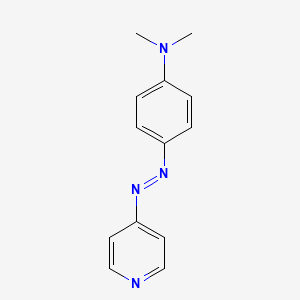
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-4-hydroxy-](/img/structure/B14167826.png)
![N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide](/img/structure/B14167834.png)
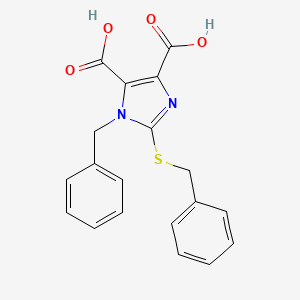
![2-[(7,7-Dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B14167837.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl-](/img/structure/B14167841.png)
